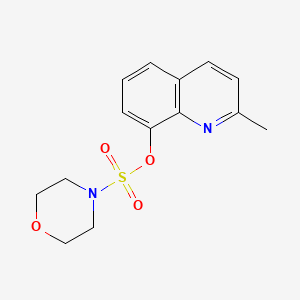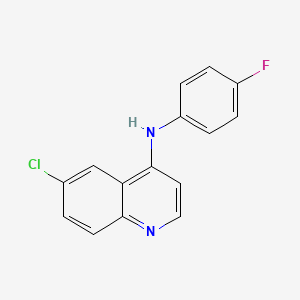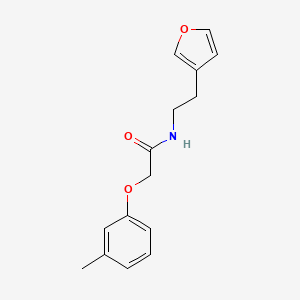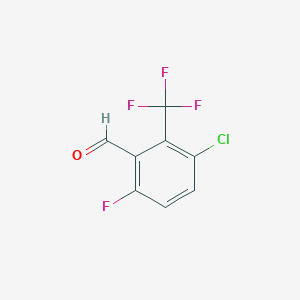![molecular formula C21H24N4O5S2 B2696507 6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide CAS No. 449769-91-9](/img/structure/B2696507.png)
6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups and structural features that are common in medicinal chemistry . It includes a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The compound also contains a pyridine ring, which is a six-membered ring with one nitrogen atom . Pyridine compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and rings. The pyrrolidine and pyridine rings would contribute to the three-dimensional structure of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the pyrrolidine ring might undergo reactions at the nitrogen atom or at the carbon atoms adjacent to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structural features. For example, the presence of the pyrrolidine and pyridine rings could affect the compound’s solubility, stability, and reactivity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of 6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, focusing on six unique applications:
Anticancer Activity
This compound has shown promising results in the field of cancer research. Its structure allows it to interact with various cellular pathways, leading to the inhibition of cancer cell proliferation. Studies have demonstrated its effectiveness against multiple cancer cell lines, including breast, lung, and colon cancers . The compound induces apoptosis (programmed cell death) and inhibits angiogenesis (formation of new blood vessels), which are crucial for tumor growth and metastasis.
Antimicrobial Properties
Research has highlighted the antimicrobial potential of this compound. It exhibits significant activity against a range of bacterial and fungal pathogens. The presence of the pyrrolidin-1-ylsulfonyl group enhances its ability to disrupt microbial cell membranes and inhibit essential enzymes . This makes it a potential candidate for developing new antibiotics, especially in the face of rising antibiotic resistance.
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. It can modulate the immune response by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress . This makes it a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Neuroprotective Applications
In the field of neurology, this compound has shown neuroprotective effects. It can cross the blood-brain barrier and protect neurons from oxidative damage and apoptosis . This property is particularly valuable in the treatment of neurodegenerative diseases like Alzheimer’s, Parkinson’s, and Huntington’s diseases. The compound’s ability to modulate neurotransmitter levels also suggests potential applications in treating psychiatric disorders.
Cardiovascular Benefits
The compound has been studied for its cardiovascular benefits. It exhibits vasodilatory effects, which help in lowering blood pressure and improving blood flow . Additionally, it has antioxidant properties that protect the cardiovascular system from oxidative stress and inflammation. These characteristics make it a promising candidate for treating hypertension, atherosclerosis, and other cardiovascular diseases.
Antidiabetic Potential
Research has also explored the antidiabetic potential of this compound. It can enhance insulin sensitivity and reduce blood glucose levels . The compound’s ability to modulate key enzymes involved in glucose metabolism suggests its potential use in managing type 2 diabetes. Additionally, its anti-inflammatory and antioxidant properties further support its role in mitigating diabetes-related complications.
作用機序
特性
IUPAC Name |
6-acetyl-2-[(4-pyrrolidin-1-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S2/c1-13(26)24-11-8-16-17(12-24)31-21(18(16)19(22)27)23-20(28)14-4-6-15(7-5-14)32(29,30)25-9-2-3-10-25/h4-7H,2-3,8-12H2,1H3,(H2,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSNHLLWUYDNFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetyl-2-(4-(pyrrolidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-amino-3-[4-(2,6-dimethylphenyl)piperazino]acrylate](/img/structure/B2696424.png)

![N-[1-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2696427.png)

![2-[1-(4-Methoxybenzoyl)azetidin-3-yl]-6-phenylpyridazin-3-one](/img/structure/B2696432.png)

![1-(6-Cyclopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2696434.png)
![ethyl 3-{[(cyanomethyl)(phenyl)carbamoyl]methyl}-6-methyl-4-oxo-3H,4H-furo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2696436.png)
![methyl 3-{2-[(allylamino)carbonyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2696439.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-nitrophenyl)oxalamide](/img/structure/B2696441.png)

![(2S)-2-[4-(trifluoromethyl)phenyl]morpholine](/img/structure/B2696443.png)
